molecular formula C21H36O5 B157853 15-Methyl-15S-Prostaglandin E1 CAS No. 35700-26-6

15-Methyl-15S-Prostaglandin E1

Katalognummer: B157853
CAS-Nummer: 35700-26-6
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: OMNFCPCBKCERJP-JGEGBOILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-methyl-15S-Prostaglandin E1, also known as carboprost tromethamine, is an analogue of naturally occurring prostaglandin F2α . It is a metabolically stable synthetic analog of PGE 1 . It is used in medicine under the brand name Hemabate .


Molecular Structure Analysis

The molecular formula of this compound is C21H36O5 . The structural formula is represented in the source .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 368.51 . It is a white to slightly off-white crystalline powder . It generally melts between 95° and 105° C, depending on the rate of heating .

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“15(S)-15-Methyl-Prostaglandin E1” ist ein metabolisch stabiles synthetisches Analog von PGE1 . Es hat die Summenformel C21H36O5 und ein Molekulargewicht von 368,5 . Es ist löslich in DMF, DMSO und Ethanol .

Biochemische Anwendungen

Diese Verbindung wird unter Biochemicals kategorisiert, insbesondere Lipide und Prostaglandine . Es wird im Forschungsbereich der Lipidbiochemie und des Cyclooxygenase-Weges verwendet .

Forschung zu den Atemwegen

Im Gegensatz zu den bronchodilatatorischen Wirkungen von PGE1 ist “15(S)-15-Methyl-Prostaglandin E1” ein schwacher Constrictor der glatten Muskulatur der menschlichen Atemwege . Diese Eigenschaft macht es nützlich, um die Auswirkungen von Prostaglandinen auf das Atmungssystem zu untersuchen .

Lagerung und Handhabung

Diese Verbindung sollte bei -20 °C gelagert werden, um eine Stabilität von mindestens 2 Jahren zu gewährleisten . Es wird mit Nass-Eis im kontinentalen US geliefert .

Sicherheitsinformationen

Das Sicherheitsdatenblatt (SDB) für “15(S)-15-Methyl-Prostaglandin E1” enthält wichtige Informationen zu Handhabung, Lagerung und Entsorgung <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634642-214.50615457v-42.9012315

Safety and Hazards

The use of 15-methyl-15S-Prostaglandin E1 is associated with transient pyrexia that may be due to its effect on hypothalamic thermoregulation . It should be used for research purposes only and not for medicinal or household use .

Biochemische Analyse

Biochemical Properties

15-methyl-15S-Prostaglandin E1 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit inflammation and prolong survival in several animal models of local and systemic inflammation

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits a positive chronotropic effect, increasing the heart rate .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to induce a long-lasting heart rate increase in a dose-dependent manner without altering heart contractility in guinea pigs, which is probably altered by Na+/Ca+ ion flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that large intermittent doses of this PGE1 analog may adversely affect the respiratory system of normal and injured animals, and will accelerate mortality following exposure to potentially lethal doses of paraquat .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Single, daily injections of approximately 1 mg/kg of this compound have been reported to inhibit inflammation and to prolong survival in several animal models of local and systemic inflammation .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of 15-methyl-15S-Prostaglandin E1 involves several steps of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Methyl acetoacetate", "Ethyl bromoacetate", "Sodium hydride", "Methyl lithium", "Ethylmagnesium bromide", "3,4-dihydroxybenzaldehyde", "Benzene", "Triethylamine", "Chlorotrimethylsilane", "Methanol", "Acetic acid", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of methyl acetoacetate with ethyl bromoacetate in the presence of sodium hydride to form ethyl 3-oxobutanoate", "Step 2: Alkylation of ethyl 3-oxobutanoate with methyl lithium followed by hydrolysis to yield 3-hydroxy-4-methylpentanoic acid", "Step 3: Formation of methyl ester of 3-hydroxy-4-methylpentanoic acid by reacting with methanol and acetic acid in the presence of sulfuric acid", "Step 4: Conversion of methyl ester of 3-hydroxy-4-methylpentanoic acid to the corresponding aldehyde by reacting with sodium borohydride in methanol", "Step 5: Condensation of the aldehyde with 3,4-dihydroxybenzaldehyde in the presence of triethylamine and chlorotrimethylsilane to form the desired intermediate", "Step 6: Reduction of the intermediate with sodium borohydride in methanol to yield the alcohol intermediate", "Step 7: Conversion of the alcohol intermediate to the corresponding tosylate by reacting with tosyl chloride in pyridine", "Step 8: Formation of the final product by reacting the tosylate intermediate with sodium bicarbonate in water" ] }

CAS-Nummer

35700-26-6

Molekularformel

C21H36O5

Molekulargewicht

368.5 g/mol

IUPAC-Name

7-[(1R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17?,19-,21+/m1/s1

InChI-Schlüssel

OMNFCPCBKCERJP-JGEGBOILSA-N

Isomerische SMILES

CCCCC[C@@](C)(/C=C/C1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Kanonische SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyme

15(2)-15 methyl PGE(1)
15(2)-15-methyl PGE1
15(S)-15-methylprostaglandin E1
15(S)-15-methylprostaglandin E1, (11alpha,13E)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-methyl-15S-Prostaglandin E1
Reactant of Route 2
15-methyl-15S-Prostaglandin E1
Reactant of Route 3
15-methyl-15S-Prostaglandin E1
Reactant of Route 4
15-methyl-15S-Prostaglandin E1
Reactant of Route 5
15-methyl-15S-Prostaglandin E1
Reactant of Route 6
15-methyl-15S-Prostaglandin E1
Customer
Q & A

Q1: What is the mechanism of action for 15(S)-15-methyl Prostaglandin E1's anti-inflammatory effects?

A: 15(S)-15-methyl Prostaglandin E1, a stable analog of Prostaglandin E1, appears to suppress inflammation through multiple mechanisms. One key action is its ability to reduce vascular permeability induced by various inflammatory mediators, including histamine, serotonin, bradykinin, C3a, and compound 48/80. [] This effect is thought to be related to the preservation of tight junctions between endothelial cells, limiting the leakage of inflammatory factors into tissues. [] Additionally, 15(S)-15-methyl Prostaglandin E1 can elevate cyclic AMP levels in lymphocytes, which in turn inhibits T cell proliferation and the effector function of cytotoxic T cells. [] This suggests a role for this compound in modulating both innate and adaptive immune responses contributing to inflammation.

Q2: What evidence supports the use of 15(S)-15-methyl Prostaglandin E1 in treating inflammatory conditions?

A: Research has shown promising results using 15(S)-15-methyl Prostaglandin E1 in animal models of inflammatory diseases. For instance, oral administration of this compound effectively suppressed chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats. [] Notably, treatment with 15(S)-15-methyl Prostaglandin E1 in a rat model of renal allograft rejection led to near-complete protection of the grafts from immunological damage, even when therapy began four days after transplantation. [] These findings highlight the potential therapeutic benefit of 15(S)-15-methyl Prostaglandin E1 in managing various inflammatory and immune-mediated conditions.

Q3: Does the structure of 15(S)-15-methyl Prostaglandin E1 influence its anti-inflammatory activity compared to other prostaglandins?

A: Yes, the structure of 15(S)-15-methyl Prostaglandin E1 appears to be crucial for its specific anti-inflammatory effects. Studies show that while 15(S)-15-methyl Prostaglandin E1 and Prostaglandin E1 exhibit potent inhibition of vascular permeability, other prostaglandins like Prostaglandin A2 have a weaker effect, and Prostaglandin F2 alpha shows no inhibitory activity. [] This structure-function relationship underscores the importance of the specific chemical modifications present in 15(S)-15-methyl Prostaglandin E1 for its potent and selective anti-inflammatory action.

Q4: What are the potential advantages of oral administration of 15(S)-15-methyl Prostaglandin E1?

A: The research highlights that 15(S)-15-methyl Prostaglandin E1 can be effectively administered orally to suppress inflammation in animal models. [] This route of administration offers several potential advantages, including improved patient compliance due to ease of use, potentially reduced systemic side effects compared to injections, and greater convenience for long-term treatment strategies. [] Further research is needed to fully evaluate the pharmacokinetic profile and optimal dosing regimens for oral administration of 15(S)-15-methyl Prostaglandin E1 in various clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.